Pubchem_15006107
Description
Significance as a Deglycosylated Ginsenoside Metabolite
The primary significance of Ginsenoside Compound K lies in its status as a deglycosylated metabolite. nih.gov Major ginsenosides (B1230088), such as Ginsenoside Rb1, Rb2, and Rc, are large glycosylated molecules that are poorly absorbed in the gastrointestinal tract. nih.govresearchgate.net Intestinal bacteria, possessing enzymes like β-glucosidase, cleave the sugar moieties from these parent ginsenosides, leading to the formation of Compound K. researchgate.netcaymanchem.com This process of deglycosylation significantly enhances its absorption into the systemic circulation. chemfaces.com
The biotransformation pathways can be complex. For instance, Ginsenoside Rb1 can be metabolized to Rd, then to F2, and finally to Compound K. mdpi.com Another pathway involves the conversion of Ginsenoside Rc to a compound known as Mc, which is then transformed into Compound K. mdpi.com This metabolic conversion is crucial for the pharmacological effects attributed to ginseng, as Compound K is often considered the ultimate active form that exerts various biological activities. researchgate.net
Role in Ginseng Research and Development
The discovery and subsequent research into Ginsenoside Compound K have profoundly impacted the field of ginseng research and development. nih.gov Its enhanced bioavailability compared to its parent ginsenosides has made it a focal point for understanding the mechanisms behind ginseng's purported health benefits. nih.govnih.gov Researchers are actively exploring methods to produce Compound K directly, bypassing the need for intestinal biotransformation, which can vary significantly among individuals. mdpi.commdpi.com
These production methods include microbial conversion, enzymatic treatment, and heating. nih.gov Such advancements are pivotal for the standardization and development of ginseng-based products with consistent and predictable physiological effects. The focus on Compound K allows for a more targeted approach in developing new therapeutic agents and dietary supplements. mdpi.com
Overview of Research Trajectories for Ginsenoside Compound K
The research trajectories for Ginsenoside Compound K are diverse and expanding. amegroups.orgnih.gov A significant portion of the research focuses on elucidating its various pharmacological activities. Numerous in vitro and in vivo studies have investigated its potential anti-inflammatory, anti-cancer, anti-diabetic, neuroprotective, and hepatoprotective effects. chemfaces.comamegroups.orgbiocrick.com
Structure
2D Structure
Properties
CAS No. |
6434-73-7 |
|---|---|
Molecular Formula |
C24H56Ge4 |
Molecular Weight |
635.2 g/mol |
InChI |
InChI=1S/4C6H14Ge/c4*1-5(2)7-6(3)4/h4*5-6H,1-4H3 |
InChI Key |
YAEFFDMNBLUIMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Ge]C(C)C.CC(C)[Ge]C(C)C.CC(C)[Ge]C(C)C.CC(C)[Ge]C(C)C |
Origin of Product |
United States |
Biosynthesis and Production Methodologies of Ginsenoside Compound K
Biotransformation from Major Ginsenosides (B1230088) (e.g., Rb1, Rb2, Rc, Rd)
Compound K is the result of the deglycosylation of major ginsenosides such as Rb1, Rb2, Rc, and Rd. mdpi.comnih.govkoreascience.krnih.gov This process involves the sequential removal of sugar molecules, specifically glucose and arabinose, from the C-3 and C-20 positions of the ginsenoside's steroid-like core. walshmedicalmedia.com The transformation pathway can vary depending on the initial ginsenoside and the bioconversion method employed. A common pathway involves the hydrolysis of ginsenoside Rb1 to ginsenoside Rd, which is then further hydrolyzed to form Compound K. mdpi.comkoreascience.krnih.govnih.gov Other pathways have also been identified, such as the conversion of Rb1 through ginsenoside F2 to Compound K. mdpi.comkoreascience.krnih.govscielo.br
Enzymatic Conversion Processes
Utilizing isolated enzymes provides a specific and efficient route for producing Compound K. This method leverages the catalytic activity of particular enzymes to break down major ginsenosides into this more readily absorbed form. mdpi.com
Role of β-Glucosidases and other Glycoside Hydrolases
The primary enzymes driving the conversion of major ginsenosides to Compound K are β-glucosidases. walshmedicalmedia.comscielo.br These enzymes are highly specific for cleaving the β-D-glucopyranosyl linkages found at the C-3 and C-20 positions of the ginsenoside structure. walshmedicalmedia.comscielo.br Other glycoside hydrolases, such as α-L-arabinofuranosidases and α-L-rhamnopyranosidases, can also play a role, particularly in the breakdown of more complex ginsenosides like Rc. walshmedicalmedia.com These enzymes are sourced from a variety of organisms, including fungi like Aspergillus niger and bacteria such as Sulfolobus solfataricus. mdpi.comtandfonline.com
Optimization of Enzymatic Reaction Conditions (e.g., pH, temperature, substrate concentration)
Table 1: Examples of Optimized Enzymatic Reaction Conditions for Compound K Production
| Enzyme Source | Starting Ginsenoside | Optimal pH | Optimal Temperature (°C) |
| Armillaria mellea | Ginsenoside Rb1 | 4.0-4.5 | 45-55 |
| Aspergillus niger | Ginsenoside Rb1 | 4.0-5.0 | 50-60 |
| Sulfolobus solfataricus | Ginsenoside Rb1 | 5.5 | 90 |
| Leuconostoc citreum LH1 | Ginsenoside Rb1 | 6.0 | 30 |
| Microbacterium esteraromaticum | Ginsenoside Rb1 | 7.0 | 40 |
Enzyme Engineering for Enhanced Production
To further boost the efficiency of Compound K synthesis, scientists are exploring enzyme engineering techniques. mdpi.com This involves modifying the genetic code of β-glucosidases to create enzymes with improved characteristics. mdpi.com By using methods like site-directed mutagenesis, researchers can alter the enzyme's structure to enhance its catalytic speed, stability at high temperatures, or its preference for specific ginsenoside substrates. mdpi.com The ultimate goal is to design enzymes that can produce Compound K more effectively and at a lower cost. mdpi.com
Microbial Transformation Approaches
An alternative to using purified enzymes is microbial transformation, which employs whole microorganisms like bacteria and fungi to carry out the conversion of ginsenosides to Compound K. mdpi.comwalshmedicalmedia.comfrontiersin.orgjmb.or.krjmb.or.kr This approach can be more economical as it bypasses the need for costly enzyme purification. jmb.or.kr Various microorganisms, including species of Aspergillus, Penicillium, and Lactobacillus, have been shown to effectively produce Compound K. mdpi.commbl.or.krajol.info
Human Intestinal Bacteria in Bioconversion
The bacteria residing in the human gut play a crucial role in the metabolism of ginsenosides. walshmedicalmedia.comfrontiersin.orgjmb.or.krjmb.or.krjst.go.jp When ginseng is consumed, the large ginsenosides are poorly absorbed in the upper digestive tract. walshmedicalmedia.com However, upon reaching the large intestine, they are acted upon by the gut microbiota. walshmedicalmedia.comfrontiersin.orgjst.go.jp Intestinal bacteria, including species of Bacteroides, Bifidobacterium, and Eubacterium, produce the necessary glycoside hydrolases to break down the sugar chains of the major ginsenosides, leading to the formation of the more readily absorbable Compound K. walshmedicalmedia.comfrontiersin.orgjst.go.jp This bioconversion by gut bacteria is essential for the bioavailability and subsequent pharmacological effects of ginseng in the body. walshmedicalmedia.comfrontiersin.org The specific composition of an individual's gut microbiome can greatly influence how efficiently ginsenosides are metabolized into Compound K, which may explain why the effects of ginseng can vary from person to person. nih.gov
Endophytes and Soil Fungi in Ginsenoside Transformation
Endophytic fungi, which reside within the tissues of plants like Panax ginseng, and various soil microorganisms have demonstrated a remarkable capability to biotransform major ginsenosides into the more bioavailable Compound K. amegroups.orgmdpi.comtandfonline.com These microorganisms produce a variety of glycoside hydrolases that can selectively cleave the sugar moieties from the ginsenoside backbone. tandfonline.com
One of the key transformation pathways involves the conversion of Ginsenoside Rb1 to Compound K. For instance, the endophytic fungus Arthrinium sp. GE 17-18, isolated from Panax ginseng, has been shown to convert Rb1 to CK through a stepwise deglycosylation process: Rb1 → Rd → F2 → CK. nih.gov Similarly, other endophytic fungi isolated from Panax notoginseng have also been identified as potent transformers of saponins. mdpi.com
Studies have revealed that different fungal species possess unique enzymatic machinery, leading to different transformation pathways. For example, β-glycosidase from Armillaria mellea mycelium converts Ginsenoside Rb2 into Compound Y and then into Compound K. tandfonline.com The diversity of these microbial enzymes offers a rich resource for discovering novel biocatalysts for efficient CK production. tandfonline.comtandfonline.com Recent research has also identified four fungal endophytes from Panax sokpayensis—Thermothielavioides terrestris PSRF52, Aspergillus sp. PSRF49, Rutstroemiaceae sp. strain PSRF53, and Phaeosphaeriaceae sp. strain PSRF58—capable of producing Compound K. researchgate.net
| Endophytic/Soil Microorganism | Major Ginsenoside Substrate | Transformation Pathway | Reference |
| Arthrinium sp. GE 17-18 | Ginsenoside Rb1 | Rb1 → Rd → F2 → CK | nih.gov |
| Armillaria mellea | Ginsenoside Rb2 | Rb2 → Compound Y → CK | tandfonline.com |
| Aspergillus niger XD101 | Ginsenoside Rb1 | Rb1 → Rd → F2 → CK | mdpi.com |
| Umbelopsis sp. | Ginsenosides in American ginseng stems and leaves | Increased yield of Compound K | mdpi.com |
Engineered Microbial Systems for Efficient Production (e.g., E. coli, S. cerevisiae)
To overcome the limitations of relying on native microbial strains, researchers have turned to metabolic engineering of model organisms like Escherichia coli and Saccharomyces cerevisiae to create efficient cell factories for Compound K production. nih.govnih.gov These systems offer the advantages of controlled and scalable production. mdpi.com
Saccharomyces cerevisiae (baker's yeast) has been a particularly popular host due to its GRAS (Generally Recognized as Safe) status and its inherent mevalonic acid (MVA) pathway, which provides the necessary precursors for ginsenoside synthesis. mdpi.comscienceopen.com Metabolic engineering strategies in yeast typically involve:
Heterologous Gene Expression: Introducing genes from P. ginseng and other organisms that encode the key enzymes for the ginsenoside biosynthetic pathway, such as cytochrome P450s and UDP-glycosyltransferases (UGTs). nih.govfrontiersin.org
Balancing Metabolic Flux: Optimizing the expression levels of pathway genes and increasing the supply of precursors like acetyl-CoA to channel more resources towards ginsenoside production. nih.gov
Enzyme Engineering: Modifying enzymes to improve their activity and specificity for desired reactions. nih.gov
One study successfully engineered S. cerevisiae to produce 240 μg/L of Compound K by expressing the P. ginseng UGT, UGTPg1, in a protopanaxadiol (B1677965) (PPD)-producing yeast strain. nih.govfrontiersin.org Further systematic optimization, including improving UDP-glucose biosynthesis and fine-tuning its consumption, led to a final engineered yeast strain capable of producing 5.74 g/L of CK in fed-batch fermentation, the highest reported microbial production to date. researchgate.net
The non-conventional yeast Yarrowia lipolytica has also been engineered for CK production. By overexpressing key genes in the MVA pathway and fusing essential enzymes, researchers achieved a production of 161.8 mg/L of CK in a 5 L fermenter. acs.org
| Engineered Microorganism | Key Engineering Strategy | Compound K Titer | Reference |
| Saccharomyces cerevisiae | Expression of P. ginseng UGTPg1 | 240 μg/L | nih.govfrontiersin.org |
| Saccharomyces cerevisiae | Systematic optimization of precursor pathways | 5.74 g/L | researchgate.net |
| Yarrowia lipolytica | Overexpression of MVA pathway genes and enzyme fusion | 161.8 mg/L | acs.org |
| Escherichia coli | Co-expression of β-glucosidase and chaperones | Complete conversion of PPD-type ginsenosides | acs.org |
Whole-Cell Biocatalysis Systems
Whole-cell biocatalysis presents an attractive alternative to using purified enzymes, as it circumvents the costly and time-consuming process of enzyme purification. mdpi.comx-mol.net In this approach, microbial cells containing the desired enzymes are used directly as catalysts. However, a major challenge is the limited permeability of the cell membrane, which can hinder the substrate from reaching the intracellular enzymes. mdpi.comx-mol.net
To address this, researchers have developed innovative strategies such as cell surface display systems. In one study, a β-glycosidase (Bgp3) was displayed on the surface of E. coli using an anchoring protein. mdpi.comx-mol.net This system efficiently converted ginsenoside substrates into Compound K, achieving a production of 5.18 ± 0.08 mg/mL within 24 hours with a conversion rate of 81.83 ± 1.34%. mdpi.comx-mol.netresearchgate.net The optimized conditions for this whole-cell catalyst were an IPTG concentration of 0.5 mM, an induction temperature of 16°C, a substrate concentration of 15 mg/mL, and a catalytic temperature of 30°C. mdpi.com
Another approach involves permeabilizing the cells to increase membrane permeability. The co-expression of a β-glucosidase with a chaperone system in permeabilized E. coli cells resulted in a 2.6-fold increase in productivity and the complete conversion of all protopanaxadiol-type ginsenosides from a ginseng root extract into Compound K. acs.org
| Whole-Cell System | Key Feature | Production/Conversion | Reference |
| E. coli with surface-displayed β-glycosidase | YiaT anchoring motif | 5.18 ± 0.08 mg/mL CK in 24h | mdpi.comx-mol.netresearchgate.net |
| Permeabilized recombinant E. coli | Co-expression of β-glucosidase and chaperones | Complete conversion of PPD-type ginsenosides | acs.org |
Metabolic Engineering Strategies for Ginsenoside Compound K Production
Metabolic engineering offers a powerful toolkit to enhance the production of Compound K in microbial hosts. nih.govfrontiersin.org The overarching goal is to rewire the cell's metabolism to efficiently channel precursors towards the synthesis of the target compound. nih.gov
Key strategies include:
Enhancing Precursor Supply: The biosynthesis of ginsenosides begins with acetyl-CoA, which feeds into the MVA pathway to produce the building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govscienceopen.com Overexpressing key enzymes in this pathway, such as a truncated HMG-CoA reductase (tHMG1), can significantly boost the precursor pool. nih.gov
Overexpression of Pathway Genes: Increasing the copy number of genes encoding the rate-limiting enzymes in the ginsenoside biosynthesis pathway is a common strategy to improve yields. nih.gov For instance, overexpressing genes like ERG20, ERG9, and ERG1 in S. cerevisiae has been shown to enhance the production of ginsenoside precursors. nih.gov
Pathway Optimization and Balancing: Simply overexpressing all genes may not lead to the highest yield due to metabolic burden on the host cell. nih.gov Therefore, it is crucial to balance the expression of different pathway modules. This can be achieved using plasmids with different copy numbers or by integrating genes into the host genome. nih.gov For example, a high-level production of CK at 5 g/L was achieved in a 5 L fed-batch fermentation by systematically engineering S. cerevisiae, which included optimizing the expression of the glycosyltransferase UGTPg1 and managing the UDP-glucose supply. researchgate.net
Future Perspectives in High-Yield Ginsenoside Compound K Biosynthesis
The field of ginsenoside Compound K biosynthesis is rapidly advancing, with future research likely to focus on several key areas to achieve even higher yields and industrial-scale production. nih.gov
One promising direction is the application of synthetic biology and systems biology approaches. nih.govkoreascience.kr This involves the use of genetic circuits and modular pathway engineering to finely control gene expression and metabolic fluxes, minimizing the accumulation of toxic intermediates and reducing the metabolic burden on the host cells. koreascience.kr
Further exploration of novel enzymes from diverse microbial sources, including extremophiles and unculturable microorganisms, could lead to the discovery of more efficient and robust biocatalysts. mdpi.com Enzyme engineering, guided by computational modeling and directed evolution, will continue to play a crucial role in improving the catalytic efficiency and specificity of the enzymes used in the biosynthetic pathways. nih.gov
Optimizing fermentation strategies and bioreactor conditions will also be critical for scaling up production. nih.gov This includes developing advanced fed-batch and continuous culture processes to maintain optimal growth and productivity of the engineered microbial strains. The integration of these advanced metabolic engineering and bioprocessing strategies holds the key to unlocking the full potential of microbial cell factories for the sustainable and high-yield production of Ginsenoside Compound K. nih.govresearchgate.net
Advanced Analytical Techniques in Ginsenoside Compound K Research
Chromatographic and Spectrometric Methods for Metabolite Identification
The identification and quantification of Compound K and its metabolites rely heavily on the separation power of chromatography coupled with the specificity of mass spectrometry (MS).
High-Performance Liquid Chromatography (HPLC) is a foundational technique for the quantitative analysis of Compound K. mdpi.comjmb.or.kr Methods often employ a C18 column with detection at 203 nm. mdpi.com A typical mobile phase involves a gradient of acetonitrile (B52724) and water to ensure the separation of Compound K from other ginsenosides (B1230088) and metabolites. mdpi.comjmb.or.kr
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity, making it ideal for detecting low concentrations of Compound K in complex biological matrices like human plasma. koreascience.krnih.gov This method often utilizes an electrospray ionization (ESI) source and multiple reaction monitoring (MRM) for precise quantification. koreascience.krnih.gov One approach involved the analysis of lithium adducts of Compound K in positive ion mode, which provided excellent sensitivity and linearity over a concentration range of 1.00–1000 ng/mL. nih.govresearchgate.net The development of rapid, sensitive, and selective LC-MS/MS methods has been crucial for pharmacokinetic studies, allowing for the determination of Compound K in human plasma with a lower limit of quantification of 1 ng/mL. koreascience.krmdpi.com
Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-Q-TOF-MS/MS) is another powerful tool used for screening and characterizing Compound K metabolites in biological samples like urine and feces. sci-hub.se This high-resolution mass spectrometry technique, combined with data processing methods such as extracted ion chromatograms, enables the identification of various metabolic products, including those formed through mono-oxygenation and other biotransformations. sci-hub.se For instance, a study identified several metabolites in rat urine and feces after oral administration of Compound K, proposing metabolic pathways that include glucuronidation. sci-hub.se
Table 1: Chromatographic and Spectrometric Methods for Compound K Analysis
| Technique | Column Type | Mobile Phase Example | Detection Method | Application | Reference |
|---|---|---|---|---|---|
| HPLC | C18 (4.6 mm × 250 mm, 5 μm) | Gradient of water and acetonitrile | UV at 203 nm | Quantitative analysis of Compound K synthesis | mdpi.com |
| LC-MS/MS | Phenomenex Luna C18 (100×2.00 mm, 3 μm) | 10 mM ammonium (B1175870) acetate-methanol-acetonitrile (5:47.5:47.5, v/v/v) | ESI-MS/MS (MRM) | Determination in human plasma for pharmacokinetic studies | koreascience.kr |
| LC-MS/MS | Phenomenex Gemini C18 (50 mm × 2.0 mm, 5 μm) | Stepwise gradient with acetonitrile-water and 0.2 mmol/L lithium carbonate | Positive ion mode, MRM of lithium adducts | Pharmacokinetic study in healthy volunteers | nih.gov |
| UPLC-Q-TOF-MS/MS | Not specified | Not specified | High-resolution MS/MS | Screening and characterization of metabolites in rat urine and feces | sci-hub.se |
Omics Technologies in Ginsenoside Compound K Pathway Elucidation
The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the study of natural product biosynthetic pathways. frontiersin.orgnih.gov These systems biology approaches provide a holistic view of the molecular processes underlying the formation of ginsenosides, including Compound K. frontiersin.orgoup.com
Genomic and transcriptomic analyses are fundamental to identifying the genes responsible for ginsenoside biosynthesis. The sequencing of the Panax ginseng genome has provided a valuable resource for this research, revealing large gene families, such as UDP-glycosyltransferases (UGTs), that are crucial for the glycosylation steps in ginsenoside synthesis. nih.gov
Transcriptome sequencing of different Panax species and tissues allows researchers to identify differentially expressed genes involved in the biosynthetic pathway. frontiersin.org For example, studies have shown that the expression levels of genes encoding key enzymes like cytochrome P450s (CYPs) and UGTs are correlated with the content of specific ginsenosides in different plant tissues. frontiersin.org Recently, research on Panax japonicus identified two UGTs, UGTPj3 and UGTPj20, which can convert protopanaxadiol (B1677965) to ginsenoside Rh2 and Compound K, respectively. researchgate.net This finding was significant as it suggested that the necessary genetic modules for Compound K biosynthesis exist within the Panax genus, even though the compound is not typically accumulated in the plant. researchgate.net The study further revealed that the preferential conversion of protopanaxadiol to ginsenoside Rh2 by UGTPj3 is why Compound K is not naturally synthesized in P. japonicus. researchgate.net
Proteomics, the large-scale study of proteins, provides direct evidence of the enzymes functioning in metabolic pathways. frontiersin.org In ginseng research, proteomic analyses have been used to identify enzymes involved in ginsenoside biosynthesis, from the initial mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways to the downstream modifying enzymes like CYPs and UGTs. mdpi.comnih.gov
By comparing the protein expression profiles of different ginseng tissues, such as roots and leaves, researchers have identified a spatial distribution of these enzymes. nih.gov For instance, a higher number of CYPs and UGTs were identified in ginseng leaves compared to roots, suggesting that the complex glycosylation steps may be more active in the leaves. nih.gov Proteomic studies on forest-cultivated ginseng have identified differentially expressed proteins related to ginsenoside biosynthesis, such as farnesyl diphosphate (B83284) synthase (FDPS) and cycloartenol (B190886) synthase (CAS), which were up-regulated as the plant aged, correlating with increased ginsenoside content. nih.gov This approach helps to link protein expression directly to the synthesis of specific compounds. frontiersin.orgnih.gov
Table 2: Key Enzyme Families in Ginsenoside Biosynthesis Identified via Omics
| Enzyme Family | Function | Significance in Compound K Pathway | Omics Technique | Reference |
|---|---|---|---|---|
| Oxidosqualene Cyclases (OSCs) | Cyclize 2,3-oxidosqualene (B107256) to form the triterpenoid (B12794562) skeleton (e.g., dammarenediol-II) | Catalyzes the initial step to form the protopanaxadiol backbone | Genomics, Transcriptomics | mdpi.com |
| Cytochrome P450s (CYPs) | Catalyze hydroxylation and other modifications of the triterpenoid skeleton | Involved in creating the specific aglycone structure before glycosylation | Transcriptomics, Proteomics | frontiersin.orgmdpi.comnih.gov |
| UDP-glycosyltransferases (UGTs) | Transfer sugar moieties to the aglycone, creating diverse ginsenosides | UGTPj20 was identified as capable of converting protopanaxadiol to Compound K | Genomics, Transcriptomics, Proteomics | frontiersin.orgnih.govresearchgate.net |
Metabolomics focuses on the comprehensive analysis of all metabolites within a biological system. In the context of Compound K, metabolomic studies are crucial for understanding the biotransformation of major ginsenosides by gut microbiota. researchgate.net By incubating major ginsenosides like Rb1 with gut microbiota and analyzing the resulting products with techniques like HPLC-DAD-Q-TOF-MS/MS, researchers can map the metabolic pathways leading to the formation of Compound K.
These studies have elucidated that deglycosylation is the primary metabolic pathway, where enzymes from gut bacteria sequentially cleave sugar moieties from the parent ginsenoside. researchgate.net For instance, the biotransformation of ginsenoside Rb1 can proceed through intermediates like ginsenoside Rd and F2 before yielding Compound K. mdpi.com Metabolomic approaches have also revealed significant differences in the metabolizing capabilities between the gut microbiota of different individuals, which explains the variability in Compound K bioavailability after oral ginseng consumption. researchgate.net This understanding is vital for linking the consumption of ginseng to the presence of its active metabolite, Compound K, in the bloodstream. nih.gov
Mechanistic Investigations of Ginsenoside Compound K at Cellular and Molecular Levels
Modulation of Cellular Signaling Pathways
Compound K influences a variety of intracellular signaling cascades that are crucial for cellular processes such as growth, proliferation, inflammation, and survival. Its ability to interact with these pathways underscores its therapeutic potential.
PI3K/AKT/mTOR Pathway Regulation
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell proliferation, growth, and apoptosis. nih.gov Research has demonstrated that Compound K can effectively inhibit this pathway in cancer cells. nih.govspandidos-publications.com By suppressing the phosphorylation of key proteins like PI3K, Akt, and mTOR, Compound K hinders cancer cell proliferation and invasion. nih.govspandidos-publications.com This inhibition leads to a reduction in the expression of matrix metalloproteinases MMP2 and MMP9, which are crucial for cancer cell invasion, and ultimately induces apoptosis. nih.gov In glioblastoma cells, treatment with Compound K resulted in G0/G1 cell cycle arrest and apoptosis through the blockade of the PI3K/Akt/mTOR signaling pathway. spandidos-publications.com Similarly, in breast cancer cells, Compound K has been shown to inhibit proliferation and induce apoptosis by down-regulating the PI3K/Akt pathway. frontiersin.org
Table 1: Effect of Compound K on PI3K/AKT/mTOR Pathway Components
| Cell Type | Effect of Compound K | Downstream Consequences | Reference |
|---|---|---|---|
| Various Cancer Cells | Inhibits phosphorylation of PI3K, AKT, mTOR, and p70S6K1 | Reduced cell proliferation and invasion; induction of apoptosis | nih.govresearchgate.net |
| Glioblastoma Cells | Inhibits phosphorylation of PI3K, Akt, and mTOR | G0/G1 cell cycle arrest; caspase-dependent apoptosis | spandidos-publications.com |
| Breast Cancer Cells | Down-regulates PI3K/Akt pathway | Inhibition of proliferation; induction of apoptosis | frontiersin.org |
| Osteosarcoma Cells | Suppresses PI3K/mTOR/p70S6K1 pathway | Induction of apoptosis; suppression of proliferation and invasion | dntb.gov.ua |
NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is a key player in the inflammatory response and cell survival. nih.gov Compound K has been shown to be a potent inhibitor of this pathway. nih.govjst.go.jp It can suppress the activation of NF-κB in various cell types, including astroglial and liver cancer cells. nih.gov This inhibition is achieved, in part, by targeting Annexin A2. nih.gov In macrophages, Compound K has been observed to inhibit the phosphorylation of NF-κB p65, IKKβ, and the degradation of IκBα, which are critical steps in the activation of the NF-κB pathway. nih.gov This action contributes to its anti-inflammatory effects and its ability to reduce the formation of foam cells in atherosclerosis. nih.govfrontiersin.org Furthermore, Compound K has been shown to inhibit NF-κB p65 nuclear translocation in microglia, mitigating neuroinflammation. mdpi.com
Table 2: Compound K's Inhibition of the NF-κB Pathway
| Cell Type | Mechanism of Action | Outcome | Reference |
|---|---|---|---|
| Human Astroglial & Liver Cancer Cells | Targets Annexin A2 to inhibit NF-κB pathway | Suppression of NF-κB activation | nih.gov |
| RAW264.7 Macrophages | Inhibits phosphorylation of IKKβ, NF-κB P65 and degradation of IκBα | Reduced inflammation and foam cell formation | nih.govfrontiersin.org |
| Microglia | Inhibits NF-κB p65 nuclear translocation | Attenuation of neuroinflammation | mdpi.com |
| RAW264.7 Cells | Reduced expression of iNOS and COX-2 proteins | Potent inhibition of NO and prostaglandin (B15479496) E2 production | jst.go.jp |
MAPK Pathways (ERK, JNK, p38) Modulation
Mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways, are involved in cellular responses to a variety of stimuli. mdpi.com Compound K has been shown to modulate these pathways. For instance, in macrophages, Compound K inhibits the p38 and JNK MAPK signaling pathways, which contributes to its anti-inflammatory and anti-atherosclerotic effects. nih.govmdpi.com In early-stage adipogenesis, Compound K decreased the phosphorylation of ERK and p38. mdpi.com The modulation of MAPK pathways by ginsenosides (B1230088) like Compound K has been implicated in the reduction of neuroinflammation and neuronal apoptosis. frontiersin.org
Table 3: Modulation of MAPK Pathways by Compound K
| Cell Type/Model | Affected MAPK Pathway | Observed Effect | Reference |
|---|---|---|---|
| RAW264.7 Macrophages | p38 and JNK | Inhibition of signaling, reducing inflammation and foam cell formation | nih.govmdpi.com |
| 3T3-L1 preadipocytes | ERK and p38 | Decreased phosphorylation, inhibiting adipogenesis | mdpi.com |
| APP/PS1 mice (Alzheimer's model) | p38, ERK, and JNK | Downregulation of phosphorylation levels, reducing neuroinflammation | frontiersin.org |
| Fibroblast-like synoviocytes | JNK and ERK | Suppression of pathways, inhibiting MMP-1 and MMP-3 production | sci-hub.se |
Wnt/β-catenin Signaling Activation
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis, including bone formation. frontiersin.orgnih.gov Compound K has been found to activate this pathway, promoting osteogenic differentiation. dntb.gov.uafrontiersin.orgnih.govspandidos-publications.comresearchgate.net In rat bone marrow-derived mesenchymal stem cells (rBMSCs), Compound K activates the Wnt/β-catenin signaling pathway, leading to increased expression of the osteogenic transcription factor Runx2. frontiersin.orgresearchgate.net This activation is associated with increased nuclear translocation of β-catenin. frontiersin.org Studies have shown that Compound K can significantly elevate the mRNA expression of genes involved in Wnt/β-catenin signaling, such as Wnt10b, Wnt11, Lrp5, and β-catenin. nih.gov
Table 4: Activation of Wnt/β-catenin Signaling by Compound K
| Cell Type | Effect | Downstream Target | Reference |
|---|---|---|---|
| Rat Bone Marrow-derived Mesenchymal Stem Cells (rBMSCs) | Activates Wnt/β-catenin signaling | Promotes expression of Runx2 | frontiersin.orgresearchgate.net |
| Rat Bone Marrow Mesenchymal Stem Cells (rBMSCs) | Promotes osteogenesis | Activation of Wnt/β-catenin signaling | dntb.gov.uanih.govspandidos-publications.com |
Nrf2/Keap1 Pathway Involvement
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway is a major regulator of cellular defense against oxidative stress. nih.gov Compound K has been shown to activate the Nrf2/Keap1 signaling pathway, thereby reducing oxidative damage. nih.govmdpi.com In a mouse model of memory impairment, Compound K was found to regulate amyloid-β aggregation and promote the transduction of the Nrf2/Keap1 signaling pathway, leading to a reduction in oxidative damage to neurons. mdpi.comfrontiersin.orgnih.gov Mechanistically, Compound K can bind to the Nrf2-Keap1 complex, promoting the release of Nrf2 into the nucleus where it activates antioxidant response elements. nih.gov This activation helps to inhibit oxidative damage in neuronal cells. nih.gov
Table 5: Involvement of Compound K in the Nrf2/Keap1 Pathway
| Model/Cell Type | Mechanism | Outcome | Reference |
|---|---|---|---|
| Scopolamine-injured mice | Promotes transduction of Nrf2/Keap1 signaling pathway | Reduced oxidative damage to neurons and inhibition of neuronal apoptosis | mdpi.comfrontiersin.org |
| HT22 cells | Binds to Nrf2-Keap1 complex, promotes Nrf2 release into the nucleus | Activation of Nrf2/Keap1 signaling, inhibition of oxidative damage | nih.gov |
AMPK Pathway Phosphorylation
The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. mdpi.com Compound K has been shown to activate this pathway through phosphorylation. mdpi.comacs.orgmdpi.com In 3T3-L1 preadipocytes, Compound K significantly increased the phosphorylation of AMPK and its substrate, acetyl-CoA carboxylase (ACC), which contributes to the inhibition of adipogenesis. mdpi.commdpi.com The activation of AMPK by Compound K in human hepatoma cells leads to the suppression of lipogenic genes and the activation of fatty acid oxidation genes, suggesting a role in attenuating hepatic lipid accumulation. acs.org In a model of Huntington's disease, systematic administration of Compound K suppressed the overactivation of the ATM/AMPK pathway, reducing neuronal toxicity. koreascience.kr
Table 6: Phosphorylation of the AMPK Pathway by Compound K
| Cell Type/Model | Effect on AMPK | Downstream Effects | Reference |
|---|---|---|---|
| 3T3-L1 preadipocytes | Increased phosphorylation of AMPK and ACC | Inhibition of adipogenesis | mdpi.commdpi.com |
| HepG2 human hepatoma cells | Activation of AMPK | Attenuation of hepatic lipid accumulation | acs.org |
| R6/2 transgenic mouse model of Huntington's disease | Suppressed overactivation of ATM/AMPK pathway | Reduced neuronal toxicity and mHTT aggregation | koreascience.kr |
| SK-MEL-28 human melanoma cells | Increased phosphorylation of AMPK | Induction of autophagy and apoptosis | plos.org |
SIRT1 and PPARs Regulation
Recent research has highlighted the role of Compound K in modulating signaling pathways associated with Sirtuin 1 (SIRT1) and Peroxisome Proliferator-Activated Receptors (PPARs). preprints.orgsemanticscholar.org SIRT1, a NAD+-dependent deacetylase, is a crucial regulator of various cellular processes, including inflammation and metabolism. frontiersin.orgresearchgate.net Studies have shown that some ginsenosides can enhance SIRT1 activity. frontiersin.org The regulation of SIRT1 expression can be influenced by PPARs, which are nuclear receptors that play a key role in glucose and lipid metabolism. frontiersin.orgfrontiersin.org Specifically, PPARα and PPARβ/δ can increase the expression of SIRT1. frontiersin.org Compound K has been identified as a regulator of PPARγ. preprints.orgsemanticscholar.org This interaction is significant as it points towards the compound's potential to influence metabolic pathways.
RhoA/ROCKs/YAP Signaling
Compound K has been found to regulate the RhoA/ROCKs/YAP signaling pathway. frontiersin.orgsemanticscholar.orgnih.gov This pathway is involved in crucial cellular functions. Studies on NCI-H716 cells, a model for glucagon-like peptide-1 (GLP-1) secretion, have shown that Compound K's effect on GLP-1 secretion is linked to its regulation of the RhoA/ROCKs/YAP pathway. semanticscholar.orgnih.gov
Cellular Processes Modulation
Cell Proliferation and Growth Inhibition
Compound K has demonstrated significant inhibitory effects on the proliferation and growth of various cancer cell lines. mdpi.comspandidos-publications.com In human neuroblastoma cells, it has been shown to inhibit cell proliferation both in laboratory settings and in living organisms. mdpi.com Similarly, studies on glioblastoma cells revealed that Compound K significantly suppresses their growth. spandidos-publications.com The antiproliferative effect is also observed in breast cancer cells, where it inhibits cell division. e-jarb.org In hepatocellular carcinoma cells, Compound K has been shown to inhibit cell viability in a manner dependent on both the dose and duration of exposure. e-century.us Furthermore, it has been found to inhibit the growth of colon cancer cells. spandidos-publications.com
| Cell Line | Effect of Compound K | Reference |
| Neuroblastoma | Inhibited cell proliferation in vitro and in vivo | mdpi.com |
| Glioblastoma (U87MG, U373MG) | Significantly suppressed growth | spandidos-publications.com |
| Breast Cancer (MCF-7, MDA-MB-231) | Inhibited cell division | e-jarb.org |
| Hepatocellular Carcinoma (Hep-G2) | Inhibited cell viability | e-century.us |
| Colon Cancer | Inhibited growth | spandidos-publications.com |
Apoptosis Induction Mechanisms
A key aspect of Compound K's anticancer activity is its ability to induce apoptosis, or programmed cell death, in cancer cells. mdpi.comnih.gov This process is triggered through multiple molecular pathways. In human neuroblastoma cells, treatment with Compound K leads to caspase-dependent apoptosis. mdpi.com It has been shown to induce apoptosis in various cancer cell lines, including non-small cell lung cancer, bladder cancer, and colon cancer, through different signaling pathways. nih.gov
The induction of apoptosis by Compound K is frequently mediated by the activation of caspases, a family of proteases crucial for programmed cell death. mdpi.com Research has shown that Compound K can increase the expression of Caspase-3, Caspase-8, and Caspase-9. mdpi.comnih.gov In human leukemia HL-60 cells, Compound K triggers a caspase-8-dependent apoptotic pathway. nih.gov This involves the activation of caspases-3, -8, and -9. nih.gov Similarly, in neuroblastoma cells, it activates the intrinsic apoptotic pathway involving the upregulation of Caspase-9 and Caspase-3. researcherslinks.com Studies on bladder cancer and colon cancer cells have also demonstrated the initiation of procaspases-3 and -9 and the elevation of caspase-3 and -9 levels, respectively, following treatment with Compound K. oncotarget.com
| Cell Line | Activated Caspases | Reference |
| Various Cancer Cells | Caspase-3, Caspase-8, Caspase-9 | mdpi.comnih.gov |
| Human Leukemia (HL-60) | Caspase-3, Caspase-8, Caspase-9 | nih.gov |
| Neuroblastoma (SK-N-MC) | Caspase-3, Caspase-9 | researcherslinks.com |
| Bladder Cancer (T24) | Procaspase-3, Procaspase-9 | oncotarget.com |
| Colon Cancer (HT-29) | Caspase-3, Caspase-9 | oncotarget.com |
The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is critical in regulating apoptosis. mdpi.com Compound K has been shown to modulate the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, thereby promoting cell death. mdpi.comoncotarget.com In cancer cells, Compound K decreases the expression of Bcl-2 while increasing the expression of Bax. mdpi.com This shift in the Bcl-2/Bax ratio has been observed in various cancer types, including bladder cancer and hepatocellular carcinoma. e-century.usoncotarget.com In human hepatocellular carcinoma MHCC97-H cells, Compound K was found to increase the Bax/Bcl-2 ratio. spandidos-publications.com Similarly, in SMMC-7721 and BEL-7404 liver cancer cells, an increase in drug concentration led to a decrease in Bcl-2 expression and an increase in Bax expression, resulting in a reduced Bcl-2/Bax ratio. tandfonline.com
| Cell Line | Effect on Bcl-2/Bax Ratio | Reference |
| Cancer Cells (General) | Decreased Bcl-2, Increased Bax | mdpi.com |
| Bladder Cancer (T24) | Altered Bax/Bcl-2 ratio | oncotarget.com |
| Hepatocellular Carcinoma (Hep-G2) | Modulated Bcl-2/Bax ratio | e-century.us |
| Hepatocellular Carcinoma (MHCC97-H) | Increased Bax/Bcl-2 ratio | spandidos-publications.com |
| Liver Cancer (SMMC-7721, BEL-7404) | Decreased Bcl-2/Bax ratio | tandfonline.com |
Mitochondrial ROS Induction and Membrane Potential Loss
Compound K has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent disruption of mitochondrial function. mdpi.com In human colon cancer cells, CK treatment leads to a time-dependent increase in intracellular ROS. mdpi.com This elevation in ROS is a critical event, as pretreatment with the antioxidant N-acetylcysteine (NAC) can inhibit this effect and improve cell viability. mdpi.com
The accumulation of ROS triggers a mitochondria-dependent apoptotic pathway. mdpi.com This involves the modulation of Bcl-2 family proteins, with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. mdpi.commdpi.com This shift in the Bax/Bcl-2 ratio leads to the disruption of the mitochondrial membrane potential (Δψm). mdpi.commdpi.com The loss of mitochondrial membrane potential is a pivotal step that precedes the release of cytochrome c from the mitochondria into the cytosol. mdpi.com This release, in turn, activates caspase-9 and caspase-3, leading to the cleavage of poly ADP-ribose polymerase (PARP) and the execution of apoptosis. mdpi.commdpi.com
In neuroblastoma cells, the induction of intracellular ROS and the loss of mitochondrial membrane potential are also key mechanisms of CK's action. nih.govresearcher.life This process is linked to both apoptosis and the modulation of autophagy. nih.govresearcher.life
Table 1: Effects of Compound K on Mitochondrial Function
| Cell Line | Effect | Key Molecular Events | Reference |
|---|---|---|---|
| HT-29 (Colon Cancer) | ROS-induced apoptosis | Increased intracellular ROS, modulation of Bax/Bcl-2, loss of Δψm, cytochrome c release, caspase-9 and -3 activation. | mdpi.com |
| Neuroblastoma Cells | ROS-mediated apoptosis and autophagy modulation | Induction of intracellular ROS, loss of mitochondrial membrane potential. | nih.govresearcher.liferesearcher.life |
DR5 Pathway Activation
Compound K can sensitize cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis by upregulating the expression of death receptor 5 (DR5). nih.govmdpi.com In human colon cancer cells, including TRAIL-resistant lines, CK treatment enhances the cell surface expression of DR5. nih.gov This upregulation is crucial for the synergistic anticancer effect observed when CK is combined with TRAIL. nih.gov
The mechanism behind this DR5 upregulation is multifaceted. One significant pathway involves autophagy. nih.gov Blockade of CK-induced autophagy has been shown to substantially decrease the upregulation of DR5. nih.gov This autophagy-mediated DR5 upregulation is linked to the generation of reactive oxygen species (ROS) and the activation of the c-Jun NH2-terminal kinase (JNK) pathway. nih.gov
Furthermore, the tumor suppressor protein p53 and the C/EBP homologous protein (CHOP), which is a marker of endoplasmic reticulum (ER) stress, are also required for the upregulation of DR5, although this appears to be independent of the autophagy pathway. mdpi.comnih.gov By promoting the expression of DR5, CK increases the sensitivity of cancer cells to TRAIL, leading to enhanced apoptosis signaling and cell death. mdpi.com
ER Stress-Induced Apoptosis (e.g., CHOP)
Compound K can induce apoptosis in human liver cancer cells by triggering endoplasmic reticulum (ERS) stress. nih.gov Treatment with CK leads to an increase in the levels of ERS protein markers such as GRP78 and C/EBP homologous protein (CHOP). nih.govspandidos-publications.com CHOP, a key transcription factor in ERS-induced apoptosis, plays a crucial role in the cytotoxic effects of CK. nih.govspandidos-publications.com
In human colon cancer cells, CK has been observed to induce several hallmarks of ER stress. This includes the phosphorylation of protein-kinase-like endoplasmic reticulum kinase (PERK) and eukaryotic initiation factor-2α (eIF-2α), the phosphorylation of IRE-1, the splicing of X-box transcription factor-1 (XBP-1), and the cleavage of activating transcription factor-6 (ATF-6). spandidos-publications.com These events culminate in the upregulation of GRP-78 and CHOP, and the cleavage of caspase-12, an ER-resident caspase. spandidos-publications.com The significance of CHOP in this process is highlighted by the finding that downregulation of CHOP expression can attenuate CK-induced apoptosis. spandidos-publications.com
In the context of palmitate-induced muscle atrophy, CK has also been shown to attenuate ER stress markers, including the phosphorylation of eIF2α and the expression of CHOP. koreascience.kr This suggests that the modulation of ER stress is a consistent mechanism of CK's action across different cellular contexts.
Autophagy Modulation
Compound K has a complex role in modulating autophagy, a cellular process of self-digestion that can either promote cell survival or lead to cell death. nih.govresearcher.life In some cancer cells, CK can induce autophagy. mdpi.com For instance, in human colon cancer cells, CK induces autophagy and apoptosis through the generation of reactive oxygen species (ROS) and the activation of JNK. cdnsciencepub.com
In non-small cell lung cancer (NSCLC) cells, CK promotes autophagy, which in turn mediates apoptosis. cdnsciencepub.com This is evidenced by an increased rate of cells staining positive with acridine (B1665455) orange, and elevated levels of LC3II and Beclin-1, alongside decreased levels of p62. cdnsciencepub.com The inhibition of autophagy in these cells suppresses the anti-proliferative and apoptotic effects of CK. cdnsciencepub.com The signaling pathways involved in this process include the AMPK–mTOR and JNK pathways. cdnsciencepub.com
Conversely, in human neuroblastoma cells, CK has been found to inhibit autophagic flux. nih.govresearcher.life While it promotes the accumulation of autophagosomes (early-stage autophagy), it blocks their fusion with lysosomes, which is a critical step in late-stage autophagy. nih.govresearcher.life This inhibition of autophagy flux appears to be mediated by the induction of intracellular ROS and the loss of mitochondrial membrane potential. nih.govresearcher.life
Cell Cycle Arrest
A significant mechanism of Compound K's anti-proliferative effect is the induction of cell cycle arrest, primarily at the G1 phase. cdnsciencepub.comnih.govresearchgate.net In U937 human monocytic leukemia cells, CK treatment leads to G1 phase arrest. nih.gov This is associated with an increased expression of the p21 protein, which is an inhibitor of the cyclin-cdk complex. nih.gov The upregulation of p21 is followed by the inactivation of cyclin D, cdk4, and cyclin E, all of which are key regulators of the G1 phase progression. nih.gov
Similarly, in HCT-116 colon cancer cells, CK induces G1 cell cycle arrest in a concentration-dependent manner. researchgate.net In non-small cell lung cancer cells (A549 and H1975), CK also leads to G1 phase arrest and apoptosis. cdnsciencepub.com In breast cancer cells, CK has been shown to suppress proliferation by blocking the progression of cell division in the pre-mitotic stage. e-jarb.org
The major regulatory targets of CK in the cell cycle are reported to be cyclin-dependent inhibitors, including p21, p27, and p15, as well as cyclin D. researchgate.net
Table 2: Compound K and Cell Cycle Arrest
| Cell Line | Phase of Arrest | Key Molecular Targets | Reference |
|---|---|---|---|
| U937 (Human Monocytic Leukemia) | G1 | p21, Cyclin D, CDK4, Cyclin E | nih.gov |
| HCT-116 (Colon Cancer) | G1 | p21, p27, p15, Cyclin D | researchgate.net |
| A549, H1975 (Non-Small Cell Lung Cancer) | G1 | Not specified | cdnsciencepub.com |
Cell Migration and Invasion Inhibition
Compound K has demonstrated the ability to inhibit the migration and invasion of various cancer cells. mdpi.comnih.gov In glioblastoma cells, CK significantly inhibits their metastatic ability. spandidos-publications.com This is achieved by downregulating the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during invasion. spandidos-publications.com
In esophageal cancer cells (Eca109), CK has been shown to suppress cell migration and invasion. nih.gov This effect is linked to the downregulation of the VEGF-A/Pi3k/Akt pathway. nih.gov Similarly, in breast cancer cells, CK has been observed to inhibit cell migration. e-jarb.org
The inhibition of the PI3K/AKT/mTOR signaling pathway by CK also contributes to the reduction of cancer cell proliferation and invasion by decreasing the expression of MMP2 and MMP9. mdpi.comnih.gov Furthermore, CK can inhibit the activity of stromal cell-derived factor 1 (SDF-1), which in turn inhibits the migration of cancer cells. mdpi.com
Angiogenesis Inhibition
Compound K exhibits anti-angiogenic properties, which are crucial for inhibiting tumor growth by cutting off its blood supply. nih.govresearchgate.net It can inhibit angiogenesis in cancer cells, thereby blocking their growth. mdpi.comnih.gov
In human umbilical vein endothelial cells (HUVEC), CK has been shown to inhibit sphingosine (B13886) 1-phosphate (S1P)-induced cell migration, a key process in angiogenesis. nih.gov This is achieved by regulating sphingosine kinase 1 (SPHK1). nih.gov CK exclusively inhibits S1P production, SPHK1 activity, and SPHK1 expression in HUVECs. nih.gov Concurrently, it increases the expression of pro-apoptotic sphingolipids. nih.gov CK also inhibits HUVEC migration by reducing the expression of MMPs. nih.gov
In a broader context, CK has been shown to modulate the tumor microenvironment by targeting proteins involved in angiogenesis. amegroups.orgnih.gov
Modulation of Telomerase Activity
Telomeres, the protective caps (B75204) at the ends of eukaryotic chromosomes, naturally shorten with each cell division. nih.gov This shortening eventually leads to cellular senescence and apoptosis. nih.gov However, cancer cells often exhibit heightened telomerase activity, an enzyme responsible for maintaining telomere length, which allows for their uncontrolled proliferation. nih.gov
Inflammasome Inhibition (e.g., NLRP3)
Inflammasomes are multiprotein complexes that play a crucial role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18). nih.gov The NLRP3 inflammasome is a well-studied example, and its dysregulation is implicated in a variety of inflammatory diseases. nih.govnih.gov
Ginsenoside Compound K has demonstrated significant inhibitory effects on the NLRP3 inflammasome. nih.govmdpi.com Studies have shown that Compound K can suppress the activation of the NLRP3 inflammasome in various cell types, including adipocytes and renal cells. nih.govmdpi.com This suppression leads to a decrease in the maturation and secretion of IL-1β and IL-6. nih.gov For instance, in a model of osteoarthritis, Compound K was found to reduce cartilage degradation by inhibiting NLRP3 inflammasome activation and subsequent pyroptosis in chondrocytes. nih.gov It achieved this by suppressing the expression of NLRP3, Gasdermin D-N terminal (GSDMD-NT), cleaved caspase-1, and mature IL-1β. nih.gov Furthermore, in diabetic nephropathy models, Compound K has been shown to protect against kidney damage by suppressing NLRP3 inflammasome activation. nih.govamegroups.org
Molecular Targets and Receptor Interactions
Compound K exerts its diverse pharmacological effects by interacting with a range of molecular targets and receptors. mdpi.comresearchgate.net These interactions are fundamental to its anti-inflammatory, anti-cancer, and other therapeutic properties.
Glucocorticoid Receptors (GRs) Interaction
Compound K has been identified as a functional ligand and agonist for glucocorticoid receptors (GRs). mdpi.comresearchgate.nettandfonline.com GRs are nuclear receptors that play a pivotal role in regulating inflammation and metabolism. tandfonline.com The interaction of Compound K with GRs is significant as it can modulate gene transcription. tandfonline.com
Research has shown that the cellular uptake of liposomes containing Compound K is facilitated by GRs, particularly in human umbilical vein endothelial cells (HUVEC). tandfonline.com This interaction is crucial for its anti-inflammatory effects in conditions like rheumatoid arthritis. researchgate.netsci-hub.se By activating GR, Compound K can exert anti-inflammatory effects through both transcriptional activation and inhibition, without causing the adverse effects on glucose metabolism often associated with conventional glucocorticoids. researchgate.net For example, in a rat model of adjuvant arthritis, Compound K exerted its anti-inflammatory effects without impacting gluconeogenesis. researchgate.net Furthermore, the binding of Compound K to GR can trigger downstream signaling pathways, such as the activation of lipophagy and lipid metabolism, which contributes to its anti-obesity effects. mdpi.com
Progesterone X Receptor (PXR) Interactions
The Pregnane X Receptor (PXR), also known as the Progesterone X Receptor, is a nuclear receptor that plays a key role in sensing foreign substances and regulating the expression of genes involved in their metabolism and clearance. Compound K has been shown to interact with PXR, influencing its signaling pathways. medchemexpress.com
Specifically, Compound K inhibits NF-κB signaling in a PXR-dependent manner. medchemexpress.com In studies using LS174T cells, Compound K was observed to significantly reduce the TNF-α-induced upregulation of IL-1β and iNOS mRNA levels, while restoring the mRNA levels of PXR and its target gene, CYP3A4. medchemexpress.com This interaction highlights a mechanism by which Compound K can modulate inflammatory responses.
Sphingosine Kinase 1 (SPHK1) Regulation
Sphingosine kinase 1 (SPHK1) is an enzyme that phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid involved in various cellular processes, including cell growth, migration, and angiogenesis. chemfaces.comnih.gov
Ginsenoside Compound K has been identified as a unique inhibitor of SPHK1 activity. chemfaces.comnih.gov In human umbilical vein endothelial cells (HUVECs), Compound K was found to exclusively inhibit S1P production, SPHK1 activity, and SPHK1 expression. chemfaces.comnih.gov This inhibition of the SPHK1/S1P pathway contributes to the anti-angiogenic properties of Compound K. nih.gov Concurrently, Compound K treatment leads to an increase in the levels of pro-apoptotic sphingolipids, such as sphingosine and ceramide, further influencing cell fate. chemfaces.comnih.gov
Matrix Metalloproteinase (MMP) Expression Regulation
Matrix metalloproteinases (MMPs) are a family of enzymes responsible for degrading extracellular matrix components. Their expression is often upregulated in pathological conditions such as cancer metastasis and arthritis. nih.govmdpi.com
Compound K has been shown to regulate the expression of various MMPs. mdpi.comresearchgate.net It can reduce the expression of MMP-2 and MMP-9 by inhibiting signaling pathways like PI3K/AKT/mTOR and SDF-1/CXCR4. researchgate.netmdpi.com In the context of skin aging and inflammation, Compound K suppresses the expression of MMP-1 induced by TNF-α in human dermal fibroblasts. researchgate.net This effect is mediated through the inactivation of the c-Src/EGFR-dependent ERK/AP-1 signaling pathway. researchgate.net Furthermore, in osteoarthritis models, Compound K inhibits the interleukin-1β-induced expression of MMP-1, MMP-3, and MMP-13 in chondrocytes, thereby protecting against cartilage degradation. nih.govkoreamed.org
Interactive Data Tables
Table 1: Effects of Ginsenoside Compound K on Telomerase and Inflammasome Activity
| Mechanism | Target | Effect | Cell/Model System | Reference |
| Telomerase Modulation | hTERT | Inhibition of activity and gene expression | U937 human monocytic leukemia cells | nih.govkoreascience.kr |
| Inflammasome Inhibition | NLRP3 | Suppression of activation, reduced IL-1β and IL-6 secretion | Adipocytes, renal cells, chondrocytes | nih.govnih.govmdpi.com |
Table 2: Molecular Targets and Receptor Interactions of Ginsenoside Compound K
| Target/Receptor | Interaction Type | Downstream Effects | Cell/Model System | Reference |
| Glucocorticoid Receptors (GRs) | Agonist, Functional Ligand | Modulation of gene transcription, enhanced cellular uptake, anti-inflammatory effects | HUVECs, Rat model of adjuvant arthritis | researchgate.nettandfonline.com |
| Progesterone X Receptor (PXR) | Interaction | Inhibition of NF-κB signaling | LS174T cells | medchemexpress.com |
| Sphingosine Kinase 1 (SPHK1) | Inhibition | Decreased S1P production, anti-angiogenic effects | HUVECs | chemfaces.comnih.gov |
| Matrix Metalloproteinases (MMPs) | Regulation of Expression | Decreased expression of MMP-1, -2, -3, -9, -13 | Dermal fibroblasts, chondrocytes, cancer cells | nih.govmdpi.comresearchgate.net |
Human Telomerase Reverse Transcriptase (hTERT)
Human telomerase reverse transcriptase (hTERT) is a catalytic subunit of the enzyme telomerase, which is essential for maintaining telomere length at the ends of chromosomes. researchgate.net In many cancer cells, hTERT is significantly upregulated, allowing for uncontrolled cell division. researchgate.net Research has shown that Compound K can act as an inhibitor of hTERT. mdpi.com By impeding the activity of hTERT and telomerase in cancer cells, Compound K leads to the shortening of telomeres. mdpi.com This process ultimately halts cancer cell division and induces apoptosis, or programmed cell death. mdpi.com The inhibition of hTERT is a key mechanism behind the anti-cancer properties of Compound K, as it directly targets the machinery responsible for immortalizing cancer cells. mdpi.comfrontiersin.org Specifically, treatment with Compound K has been observed to decrease the expression of the hTERT gene and its protein, as well as the transcription factors c-Myc and Sp1 that regulate it. frontiersin.org
Amyloid-beta (Aβ) Binding and Degradation
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. nih.gov Mechanistic studies have revealed that Compound K can directly interact with and modulate the Aβ pathway. nih.govnih.gov Molecular docking analyses indicate that Compound K binds to specific amino acid residues of Aβ42, namely Lys16 and Glu3. nih.govresearchgate.net This interaction appears to interfere with the aggregation of Aβ peptides. nih.govresearchgate.net
ATP-sensitive K+ Channels
ATP-sensitive potassium (KATP) channels are crucial in linking cellular metabolism to membrane excitability in various tissues, including pancreatic β-cells, muscle, and neurons. nih.govnih.gov These channels are regulated by intracellular levels of ATP and ADP. wikipedia.org Research suggests that Compound K may exert some of its effects through the modulation of KATP channels. For instance, it has been proposed that the glucose-lowering effect of Compound K is associated with its ability to stimulate insulin (B600854) secretion, a process potentially mediated by ATP-sensitive K+ channels. semanticscholar.org The ginsenoside Rb1, a precursor to Compound K, has been shown to reduce hyper-vasoconstriction in rat aorta, and this effect was influenced by a KATP channel blocker, suggesting a role for these channels in the vascular effects of ginsenosides. researchgate.net
Preclinical Studies in Animal Models (Mechanistic Focus, Non-Clinical Trial Data)
Compound K has been the subject of numerous preclinical studies in animal models, demonstrating its therapeutic potential across a range of diseases through various mechanistic actions. amegroups.orgnih.gov These studies provide in vivo evidence for the cellular and molecular effects observed in vitro.
Disease-Specific Modulations (e.g., Arthritis, Cancer, Metabolic Disorders)
Arthritis: In animal models of rheumatoid arthritis, such as adjuvant-induced arthritis in rats, Compound K has been shown to reduce disease severity, including foot-pad swelling and joint pathology. nih.govtandfonline.com The underlying mechanisms involve the inhibition of proliferation of immune cells like B cells and T cells, as well as fibroblast-like synoviocytes. nih.gov It also reduces the levels of autoantibodies and the secretion of pro-inflammatory cytokines. nih.gov
Cancer: The anti-cancer effects of Compound K have been demonstrated in various animal models. nih.govnih.gov In mouse models of colitis-associated colorectal cancer, oral administration of Compound K significantly suppressed tumor growth. amegroups.org It has also been shown to inhibit the growth of nasopharyngeal carcinoma and colorectal cancer xenografts in nude mice in a dose- and time-dependent manner. amegroups.cn Mechanistically, Compound K's anti-cancer activity in vivo is linked to the inhibition of angiogenesis and the induction of apoptosis. nih.govmdpi.com For example, in a human lung cancer cell xenograft model, Compound K enhanced the anti-tumor effect of gamma radiation. amegroups.cn
Metabolic Disorders: Preclinical studies have highlighted the potential of Compound K in managing metabolic disorders. In high-fat diet-induced diabetic mice, Compound K was found to alleviate metabolic dysfunctions. researchgate.net It has been shown to improve glucose intolerance and hepatic steatosis in rats, with mechanisms involving the activation of AMPK. frontiersin.org Furthermore, Compound K has been observed to reduce blood lipids in mice. mdpi.com
Effects on Tissue-Specific Processes (e.g., Osteogenesis, Angiogenesis, Neuroprotection)
Osteogenesis: Compound K has demonstrated a positive effect on bone formation. dntb.gov.ua In a rat femoral fracture model, Compound K was found to improve fracture repair, as evidenced by micro-CT, biomechanical, and histological analyses. dntb.gov.uaresearchgate.net The mechanism behind this is believed to be the promotion of osteogenic differentiation of bone marrow mesenchymal stem cells, partly through the activation of the Wnt/β-catenin signaling pathway. dntb.gov.ua
Angiogenesis: The modulation of angiogenesis by Compound K is a key aspect of its therapeutic potential, particularly in cancer. nih.gov It has been shown to inhibit angiogenesis in cancer cells, thereby blocking their growth. mdpi.comnih.gov The mechanism involves the inhibition of signaling pathways such as the p38 and AKT pathways in endothelial cells. mdpi.comnih.gov This anti-angiogenic effect has been observed in various cancer models. mdpi.com
Neuroprotection: Compound K has shown significant neuroprotective effects in several animal models. nih.govacs.orgnih.gov In mice with scopolamine-induced memory impairment, Compound K was able to protect against amnesia, likely through the induction of Nrf2-mediated antioxidant enzymes. acs.org It has also been reported to promote the proliferation and survival of newly generated cells in the hippocampus of both young and elderly mice, suggesting a role in adult neurogenesis. nih.gov In models of Alzheimer's disease, Compound K has been shown to reduce neuronal damage and improve synaptic dysfunction by targeting Aβ. nih.gov
Data Tables
Table 1: Mechanistic Actions of Compound K at the Cellular Level
| Target/Process | Effect of Compound K | Key Molecular Mechanisms | Relevant Disease Context |
|---|---|---|---|
| hTERT | Inhibition of activity | Downregulation of hTERT gene and protein expression | Cancer |
| Amyloid-beta (Aβ) | Binding and inhibition of aggregation; Reduced production and increased degradation | Direct binding to Aβ42; Inhibition of BACE1 and PS1; Increased IDE activity | Alzheimer's Disease |
| ATP-sensitive K+ Channels | Modulation | Potential role in insulin secretion | Diabetes |
| Immune Cells (T cells, B cells) | Inhibition of proliferation | Downregulation of inflammatory pathways | Arthritis |
| Cancer Cells | Induction of apoptosis and autophagy; Inhibition of proliferation and invasion | Inhibition of PI3K/AKT/mTOR pathway; Inhibition of hTERT | Cancer |
| Endothelial Cells | Inhibition of angiogenesis | Inhibition of p38 and AKT signaling | Cancer |
| Osteoblasts | Promotion of differentiation | Activation of Wnt/β-catenin signaling | Bone Repair |
Table 2: Summary of Preclinical Findings in Animal Models
| Disease Model | Animal | Key Findings | Mechanistic Insights |
|---|---|---|---|
| Adjuvant-Induced Arthritis | Rat | Reduced joint swelling and pathology | Inhibition of immune cell proliferation and pro-inflammatory cytokines |
| Colitis-Associated Colorectal Cancer | Mouse | Suppressed tumor growth | Modulation of gut microbiota |
| Nasopharyngeal Carcinoma Xenograft | Mouse | Inhibited tumor growth | Not specified |
| High-Fat Diet-Induced Diabetes | Mouse | Alleviated metabolic disorders | Modulation of gut microbiota |
| Femoral Fracture | Rat | Improved fracture healing | Promotion of osteogenesis and angiogenesis |
| Scopolamine-Induced Amnesia | Mouse | Protected against memory impairment | Induction of Nrf2-mediated antioxidant enzymes |
Pharmacological Mechanisms and Biological Activity of Ginsenoside Compound K Excluding Clinical Human Data
Anti-inflammatory Mechanisms
Ginsenoside Compound K (CK) demonstrates significant anti-inflammatory properties in various preclinical models by modulating key signaling pathways and mediators involved in the inflammatory response. amegroups.orgnih.gov
One of the primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comfrontiersin.orgjst.go.jp In lipopolysaccharide (LPS)-induced inflammatory models, CK has been shown to suppress the activation of NF-κB. frontiersin.orgjst.go.jp This, in turn, reduces the expression of downstream pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comjst.go.jpmdpi.com The inhibition of iNOS and COX-2 leads to a decrease in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), both of which are critical mediators of inflammation. jst.go.jpmdpi.com
Furthermore, CK has been observed to reduce the secretion of several pro-inflammatory cytokines. mdpi.com Studies have reported its ability to decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in activated macrophages. mdpi.commdpi.com The compound's anti-inflammatory effects are also linked to its ability to inhibit the activation of mitogen-activated protein kinases (MAPKs), including ERK and JNK, which play a crucial role in the inflammatory cascade. mdpi.com Additionally, some evidence suggests that CK can exert anti-inflammatory effects by activating glucocorticoid receptors and inhibiting the NLRP3 inflammasome. researchgate.netmdpi.comresearchgate.net
| Model System | Key Findings | Molecular Mechanisms | Reference |
|---|---|---|---|
| LPS-induced RAW264.7 macrophages | Inhibited production of NO and PGE2 | Reduced expression of iNOS and COX-2 proteins; Inhibited NF-κB activation | jst.go.jp |
| LPS-induced RAW 264.7 cells | Reduced levels of NO, TNF-α, IL-1β, and IL-6 | Inhibition of pro-inflammatory mediators | mdpi.com |
| Lipopolysaccharide-induced inflammation models | Reduced expression of ERK and JNK | Inhibition of MAPK signaling pathway | mdpi.com |
| Activated microglia | Suppressed microglial activation | Inhibition of ROS, MAPK, and NF-κB/AP-1 signaling | frontiersin.org |
Anti-cancer Mechanisms in Preclinical Models
Ginsenoside Compound K has demonstrated notable anti-cancer activity across a range of preclinical models, targeting various hallmarks of cancer, including proliferation, apoptosis, and metastasis. researchgate.netaccscience.com
CK has been shown to inhibit the proliferation of various cancer cell types in a dose-dependent manner. accscience.comfrontiersin.org This anti-proliferative effect is often associated with the induction of cell cycle arrest, particularly at the G1 or G2/M phase. frontiersin.orgaccscience.com For instance, in small cell lung cancer cells, CK was found to induce G2/M arrest. accscience.com The mechanism underlying cell cycle arrest involves the modulation of key regulatory proteins. In human monocytic leukemia cells, CK has been shown to induce the expression of p21, a cyclin-dependent kinase inhibitor, independent of p53. frontiersin.org
A significant aspect of CK's anti-cancer activity is its ability to induce apoptosis, or programmed cell death. researchgate.net In human hepatocellular carcinoma cells, CK was shown to inhibit growth by inducing apoptosis. researchgate.net The apoptotic mechanisms are multifaceted, often involving the activation of intrinsic and extrinsic pathways. In gastric carcinoma, CK has been reported to augment apoptosis via a Bid-mediated mitochondrial pathway. accscience.com Furthermore, in neuroblastoma cells, CK was found to activate the intrinsic signaling pathway of apoptosis through the increased expression of caspase-9 and caspase-3. researcherslinks.com
CK also exhibits anti-metastatic potential by inhibiting the invasion and migration of cancer cells. frontiersin.org This is achieved, in part, by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix. researcherslinks.comresearchgate.net The suppression of MMPs is linked to the inhibition of signaling pathways like PI3K/AKT/mTOR and the reduction of TNF-α-induced NF-κB activation. frontiersin.orgmdpi.comresearchgate.net In some cancer models, CK has also been found to regulate HIF-1α-mediated glycolysis, further inhibiting cancer cell proliferation. accscience.comfrontiersin.org
| Cancer Model | Key Findings | Molecular Mechanisms | Reference |
|---|---|---|---|
| Small Cell Lung Cancer (SCLC) cells (in vitro) and xenograft model (in vivo) | Inhibited proliferation, induced G2/M cell cycle arrest and apoptosis. Significantly inhibited tumor growth in vivo. | Induction of DNA damage; mediated through the ATM/ATR signaling pathway. | accscience.com |
| Human Hepatocellular Carcinoma (HCC) cells (HepG2, SMMC-7721) | Inhibited growth and colony formation. | Induction of apoptosis. | researchgate.net |
| Human Liver Cancer cells (in vitro) and DEN-induced HCC rat model (in vivo) | Inhibited proliferation, reduced colony formation, blocked cell growth in G0/G1 phase. Reduced tumor area in vivo. | Downregulated Bclaf1 expression, inhibited HIF-1α-mediated glycolysis pathway. | frontiersin.org |
| Human Neuroblastoma (SK-N-MC) cells | Inhibited cell migration, induced apoptosis. | Activated intrinsic apoptosis pathway (increased caspase-9, caspase-3), inhibited CD1/CDK4 expression for G1 arrest. | researcherslinks.com |
Anti-diabetic and Metabolic Regulation Mechanisms
Preclinical studies have highlighted the potential of Ginsenoside Compound K in managing diabetes and regulating metabolic functions. mdpi.compreprints.org Its mechanisms of action involve improving insulin (B600854) sensitivity and modulating glucose and lipid metabolism. mdpi.commdpi.com
CK has been shown to enhance insulin sensitivity in models of type 2 diabetes. mdpi.com In high-fat diet-induced diabetic mice, treatment with CK was found to reduce blood sugar levels and increase insulin sensitivity. mdpi.com This effect is partly attributed to the suppression of the expression of key glucose-producing genes in the liver, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). mdpi.com
In vitro studies using adipocyte cell lines have further elucidated CK's role in metabolic regulation. It has been reported to potentiate insulin secretion, particularly at low glucose concentrations. semanticscholar.org Among various protopanaxadiol (B1677965) ginsenoside metabolites, Compound K showed the most potent activity in stimulating insulin secretion in HIT-T15 cells and primary cultured islets. semanticscholar.org
The metabolic regulatory effects of CK are also linked to the modulation of key signaling pathways. It is known to be a regulator of peroxisome proliferator-activated receptor-gamma (PPARγ) and AMP-activated protein kinase (AMPK). mdpi.com The activation of these pathways plays a crucial role in improving insulin resistance and regulating lipid and glucose metabolism. mdpi.compreprints.org
| Model System | Key Findings | Molecular Mechanisms | Reference |
|---|---|---|---|
| High-fat diet-induced diabetic ICR mice | Reduced blood sugar levels and increased insulin sensitivity. | Suppressed the expression of hepatic PEPCK and G6Pase. | mdpi.com |
| HIT-T15 cells and primary cultured islets | Potentiated insulin secretion stimulated by a low concentration of glucose. | Showed the most potent insulin secretion stimulating activity among PPD ginsenoside metabolites. | semanticscholar.org |
| Various metabolic disease models | Regulates lipid and glucose metabolism, improves insulin resistance. | Modulates signaling pathways including AMPK, SIRT1, and PPARs. | mdpi.compreprints.org |
Neuroprotective Mechanisms
Ginsenoside Compound K exhibits a range of neuroprotective effects in preclinical models of neurological damage and disease. frontiersin.orgnih.gov Its mechanisms include anti-inflammatory actions, inhibition of apoptosis, and promotion of neuronal cell survival and regeneration. nih.govkoreascience.kr
A key aspect of CK's neuroprotective activity is its ability to suppress neuroinflammation. frontiersin.org In models of experimental stroke, CK has been shown to exert anti-inflammatory effects by inhibiting the activation of microglia, the resident immune cells of the central nervous system. frontiersin.org This is achieved by suppressing the production of reactive oxygen species (ROS), and inhibiting the MAPK and NF-κB/activator protein-1 (AP-1) signaling pathways, while enhancing heme oxygenase-1 (HO-1) signaling. frontiersin.org
CK also protects neurons from apoptosis induced by ischemic/reperfusion injury. koreascience.kr It has been found to increase cell viability and decrease ROS generation, mitochondrial damage, and calcium overload in neurons subjected to oxygen-glucose deprivation/reoxygenation (OGD/R). frontiersin.org A specific mechanism involves the interaction of CK with protein tyrosine phosphatase 1B (PTP1B). By binding to and inhibiting PTP1B, CK prevents the dephosphorylation of insulin receptor substrate 1 (IRS1), which in turn activates the pro-survival PI3K-Akt signaling pathway. koreascience.kr
Furthermore, CK has been shown to promote the proliferation, migration, and differentiation of Schwann cells, which are crucial for the remyelination of injured peripheral nerves. nih.gov This effect is mediated through the activation of the MEK/ERK1/2 and PI3K/Akt pathways. nih.gov Studies in both young and elderly mice have also indicated that CK can induce adult hippocampal proliferation and enhance the survival of newly generated cells. koreascience.kr
| Model System | Key Findings | Molecular Mechanisms | Reference |
|---|---|---|---|
| Activated microglia and experimental stroke in mice | Suppressed microglial activation and showed neuroprotective effect. | Inhibited ROS, MAPK, and NF-κB/AP-1 signaling; enhanced HO-1 signaling. | frontiersin.org |
| Ischemia/reperfusion models (in vitro and in vivo) | Attenuated neuronal apoptosis. | Inhibited PTP1B-mediated IRS1 tyrosine dephosphorylation, leading to activation of the PI3K-Akt pathway. | koreascience.kr |
| Schwann cells | Promoted proliferation, migration, and differentiation. | Activation of MEK/ERK1/2 and PI3K/AKT pathways. | nih.gov |
| Young and elderly mice | Induced adult hippocampal proliferation and survival of newly generated cells. | Not specified in the provided context. | koreascience.kr |
Hepatoprotective Mechanisms
Preclinical studies have demonstrated that Ginsenoside Compound K possesses significant hepatoprotective properties, shielding the liver from various forms of injury. nih.govfrontiersin.org Its mechanisms of action involve antioxidant, anti-inflammatory, and anti-apoptotic pathways. frontiersin.org
CK has been shown to protect against liver damage in various animal models. frontiersin.orgfrontiersin.org In a meta-analysis of preclinical studies, ginsenosides (B1230088) including CK were found to significantly reduce the levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are markers of liver damage. frontiersin.org
The hepatoprotective effects of CK are strongly linked to its ability to counteract oxidative stress. frontiersin.org It has been shown to affect several oxidative stress-related indicators, including increasing the levels of superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), and catalase (CAT), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. frontiersin.org
In addition to its antioxidant activity, CK's anti-inflammatory properties also contribute to its hepatoprotective effects. It has been found to reduce the levels of pro-inflammatory factors in the liver, such as TNF-α, IL-1β, and IL-6. frontiersin.org Furthermore, in HepG2 cells, CK has been shown to suppress liver damage by preventing c-Jun N-terminal kinase (JNK) signaling. mdpi.com It has also been reported to protect the liver from sodium valproate-induced hepatotoxicity, an effect modulated by the gut microbiota. mdpi.com
| Model System | Key Findings | Molecular Mechanisms | Reference |
|---|---|---|---|
| Various animal models of liver injury | Reduced ALT and AST levels. | Antioxidant, anti-inflammatory, and anti-apoptotic pathways. | frontiersin.org |
| Animal models of liver injury | Increased SOD, GSH, CAT levels; decreased MDA levels. | Antioxidant effects. | frontiersin.org |
| Animal models of liver injury | Reduced levels of TNF-α, IL-1β, IL-6. | Anti-inflammatory effects. | frontiersin.org |
| HepG2 cells | Suppressed liver damage. | Prevention of c-Jun N-terminal kinase (JNK) signaling. | mdpi.com |
| Rat model of sodium valproate-induced hepatotoxicity | Protected the liver from toxicity. | Modulation of gut microbiota. | mdpi.com |
Immunomodulatory Effects (e.g., macrophage function, T-cell activation, B-cell activity)
Ginsenoside Compound K exerts complex immunomodulatory effects, influencing the function of various immune cells, including macrophages, T-cells, and B-cells. mdpi.comencyclopedia.pub Its actions can be both stimulatory and inhibitory, suggesting a role in maintaining immune homeostasis. mdpi.commdpi.com
CK has a significant impact on macrophage function, particularly in regulating their polarization. researchgate.netsci-hub.se It has been shown to inhibit the activation of pro-inflammatory M1 macrophages and promote the activation and differentiation of anti-inflammatory M2 macrophages. researchgate.net In models of collagen-induced arthritis, CK treatment led to a decrease in M1 macrophages and an increase in M2 macrophages, along with a reduction in pro-inflammatory cytokines (IL-1β, IL-17, TNF-α) and an increase in the anti-inflammatory cytokine IL-10. sci-hub.se This shift in macrophage polarization is partly mediated by the inhibition of the NLRP3 inflammasome. researchgate.net
Regarding T-cell activity, CK has been shown to suppress the abnormal activation and differentiation of T-cells. tandfonline.com In adjuvant-induced arthritis models, it was found to inhibit the activation of T-cells and the production of IL-2. tandfonline.com It can also decrease the number of activated CD4+ T-cells. researchgate.net
CK also modulates B-cell function. In adjuvant-induced arthritis, it has been shown to downregulate memory B-cells. tandfonline.com This effect appears to be T-cell dependent, as CK was also found to suppress the expression of CD40 on B-cells and CD40L on T-cells, thereby inhibiting the crucial interaction between these two cell types. tandfonline.com However, other studies have indicated that CK can suppress the humoral immune response of Th1 cells. mdpi.comencyclopedia.pub
| Immune Cell Type | Model System | Key Findings | Molecular Mechanisms | Reference |
|---|---|---|---|---|
| Macrophages | Collagen-induced arthritis mice | Decreased M1, increased M2 macrophages; restrained phagocytosis; reduced pro-inflammatory cytokines (IL-1β, IL-17, TNF-α) and increased anti-inflammatory cytokine (IL-10). | Modulation of macrophage polarization. | sci-hub.se |
| T-cells and B-cells | Adjuvant-induced arthritis rats | Suppressed memory B-cell subsets; suppressed CD40L expression on T-cells and CD40 expression on B-cells. | Inhibition of T-cell dependent B-cell activation. | tandfonline.com |
| Macrophages | Various inflammation models | Inhibits M1 macrophage activation and promotes M2 macrophage activation. | Inhibition of NLRP3 inflammasome activation via suppression of NF-κB and ROS. | researchgate.net |
| T-cells | Adjuvant-induced arthritis rats | Suppressed activation of T-cells and production of IL-2. | Inhibition of abnormal T-cell activation and differentiation. | tandfonline.com |
Anti-aging and Skin Protective Activities
Ginsenoside Compound K has shown promising anti-aging and skin-protective properties in preclinical studies, largely due to its ability to protect against photoaging, enhance skin hydration, and provide antioxidant effects. eurekalert.orgresearchgate.net
One of the key mechanisms of CK's anti-aging effect on the skin is its ability to prevent the degradation of the extracellular matrix. eurekalert.org In models using ultraviolet B (UVB) irradiation, CK has been shown to inhibit the expression of matrix metalloproteinase-1 (MMP-1), an enzyme that breaks down collagen. eurekalert.orgresearchgate.net Concurrently, it helps to restore the expression level of type I collagen, the main structural protein in the skin. mdpi.comresearchgate.net
CK also contributes to skin hydration. eurekalert.orgresearchgate.net It has been reported to improve skin hydration and reduce transepidermal water loss (TEWL) by promoting tight junctions between keratinocytes in the epidermis. eurekalert.org Furthermore, CK stimulates the synthesis of hyaluronic acid, a key molecule involved in maintaining skin moisture. mdpi.comeurekalert.org This effect is mediated through the activation of Src-dependent Akt and extracellular signal-regulated kinase (ERK) pathways. mdpi.com
The antioxidant properties of CK also play a role in its skin-protective activities. eurekalert.org It can activate multiple antioxidant and longevity-related signaling pathways, such as FOXO/DAF-16 and NRF2/SKN-1. eurekalert.org By regulating mitochondrial function, enhancing ATP production, and reducing mitochondrial ROS accumulation, CK helps to protect skin cells from oxidative damage. eurekalert.org Additionally, its ability to promote autophagy helps in maintaining cellular homeostasis and delaying the aging process. eurekalert.org
| Activity | Model System | Key Findings | Molecular Mechanisms | Reference |
|---|---|---|---|---|
| Anti-photoaging | UVB irradiated skin fibroblast cells | Inhibited MMP-1 expression; restored type I collagen expression. | Protection against collagen degradation. | eurekalert.orgresearchgate.net |
| Skin Hydration | Keratinocytes | Improved skin hydration and reduced TEWL; stimulated hyaluronic acid synthesis. | Promoted tight junctions; activated Src-dependent Akt and ERK pathways. | mdpi.comeurekalert.org |
| Antioxidant Effect | Various cellular models | Reduced mitochondrial ROS accumulation. | Activated FOXO/DAF-16 and NRF2/SKN-1 pathways; regulated mitochondrial function. | eurekalert.org |
| Cellular Homeostasis | Cellular models | Promoted autophagy. | Maintenance of cellular homeostasis. | eurekalert.org |
Anti-atherosclerosis Effects
Atherosclerosis is a chronic inflammatory disease characterized by lipid accumulation and plaque formation in the arterial walls. nih.gov Non-clinical studies indicate that Ginsenoside Compound K exerts protective effects against atherosclerosis through several mechanisms, including inhibiting macrophage-derived foam cell formation, reducing inflammation, and modulating vascular smooth muscle cell (VSMC) behavior.
A primary event in early atherosclerosis is the uptake of oxidized low-density lipoprotein (ox-LDL) by macrophages, leading to their transformation into foam cells. nih.gov In vitro studies using RAW264.7 macrophage cell lines have demonstrated that Compound K significantly inhibits the formation of foam cells induced by ox-LDL. nih.govfrontiersin.org This effect is partly achieved by downregulating the expression of scavenger receptor A1 (SR-A1), a key receptor involved in ox-LDL uptake. frontiersin.org Concurrently, Compound K upregulates the expression of ATP-binding cassette transporters ABCA1 and ABCG1, which are crucial for mediating cholesterol efflux from macrophages, thereby preventing lipid accumulation. frontiersin.orgnih.gov
The anti-atherosclerotic action of Compound K is also linked to its potent anti-inflammatory and autophagy-inducing properties. nih.govfrontiersin.org In ox-LDL-stimulated macrophages, Compound K has been shown to suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB, p38, and JNK MAPK signaling pathways. frontiersin.org Furthermore, it promotes autophagy, a cellular recycling process that helps clear damaged components and reduce inflammatory stress, as evidenced by the increased expression of autophagy markers like Beclin-1 and LC3II. nih.govfrontiersin.org
Beyond macrophages, Compound K influences the behavior of vascular smooth muscle cells (VSMCs), whose proliferation and migration contribute significantly to the thickening of the arterial wall and plaque development. nih.gov Research has shown that Compound K inhibits the proliferation and migration of VSMCs stimulated by platelet-derived growth factor-BB (PDGF-BB), a key factor in vascular remodeling. nih.govscu.edu.cn The mechanism involves the arrest of the cell cycle at the G1 phase. nih.gov In animal models, such as rats with carotid artery injury, administration of Compound K was found to attenuate neointimal hyperplasia, the abnormal thickening of the innermost layer of the blood vessel. nih.gov
Table 1: Summary of In Vitro & Animal Research on Anti-atherosclerosis Effects of Compound K
| Study Model | Key Findings | Investigated Mechanism | Reference(s) |
|---|---|---|---|
| RAW264.7 Macrophages | Inhibited ox-LDL-induced foam cell formation and lipid accumulation. | Downregulated SR-A1; upregulated ABCA1 and ABCG1 expression. | frontiersin.org, nih.gov |
| RAW264.7 Macrophages | Attenuated inflammatory responses. | Induced autophagy; inhibited NF-κB, p38, and JNK MAPK signaling pathways. | frontiersin.org, nih.gov |
| ApoE−/− Mice | Attenuated the development of atherosclerotic plaques. | Activated Liver X receptor α (LXRα). | sciopen.com, researchgate.net |
| Rat Aortic Smooth Muscle Cells (RASMCs) | Inhibited PDGF-BB-induced proliferation and migration. | Induced G1 phase cell cycle arrest. | nih.gov |
| Rat Carotid Artery Injury Model | Attenuated neointimal hyperplasia. | Inhibition of VSMC proliferation and migration. | nih.gov |
Bone Regeneration and Osteogenesis Promotion
Ginsenoside Compound K has demonstrated significant potential in promoting bone regeneration and the formation of new bone tissue (osteogenesis), primarily by stimulating the differentiation of bone-forming cells. dntb.gov.ua
The process of bone formation is heavily reliant on the differentiation of mesenchymal stem cells (MSCs) into osteoblasts, the cells responsible for synthesizing bone matrix. dntb.gov.ua In vitro studies have shown that Compound K promotes the osteogenic differentiation of rat bone marrow mesenchymal stem cells (rBMSCs). dntb.gov.uaresearchgate.net This is evidenced by increased activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation, and enhanced formation of mineralized calcium deposits, which can be visualized using Alizarin Red S staining. dntb.gov.uamdpi.com
The primary molecular mechanism underlying Compound K's pro-osteogenic activity is the activation of the Wnt/β-catenin signaling pathway. dntb.gov.uafrontiersin.org This pathway is critical for controlling bone formation and osteoblast differentiation. frontiersin.org Studies have shown that Compound K treatment leads to the upregulation of key components of this pathway, including Wnt10b, Lrp5, and β-catenin. researchgate.netfrontiersin.org Activation of this pathway ultimately stimulates the expression of crucial osteogenic transcription factors like Runx2. mdpi.commdpi.com
In addition to its direct effects on osteoblast precursors, Compound K also promotes angiogenesis—the formation of new blood vessels—which is intrinsically linked to successful bone regeneration. nih.govdntb.gov.ua In co-culture models with human umbilical vein endothelial cells (HUVECs), Compound K was found to increase tube formation, a key step in angiogenesis. dntb.gov.uaresearchgate.net This dual action of promoting both osteogenesis and angiogenesis is crucial for effective bone repair. dntb.gov.ua
Animal models have corroborated these in vitro findings. In a rat model of femoral fracture, systemic administration of Compound K was shown to significantly improve fracture repair. dntb.gov.uaresearchgate.net Micro-CT scans and histological analysis of the fracture callus revealed enhanced bone volume and tissue density in the Compound K-treated group compared to controls. dntb.gov.uaresearchgate.net
Advanced Research Applications and Methodological Considerations
In vitro Model Systems for Mechanistic Studies
The biological activities of the chemical compound Pubchem_15006107, also known as Ginsenoside Compound K (CK), have been extensively investigated using a diverse array of in vitro models to understand its molecular mechanisms. These systems, primarily consisting of various cell lines and primary cell cultures, have been instrumental in elucidating its effects in oncology, neuroprotection, inflammation, and dermatology.
In cancer research, a multitude of cell lines has been employed. Studies have demonstrated CK's anti-proliferative and pro-apoptotic effects in human colorectal cancer cells (HCT-116 and HT-29), lung cancer cells (A549), and breast cancer cells (MCF-7). nih.govamegroups.orgspandidos-publications.com Its potential to inhibit tumor growth and metastasis has also been observed in liver cancer cell lines like HepG2. nih.gov Furthermore, research has extended to more aggressive or resistant cancer types, including neuroblastoma cells (SK-N-MC, SK-N-BE(2), and SH-SY5Y) and cisplatin-resistant oral cancer cells, highlighting its broad anti-cancer potential. mdpi.comresearcher.liferesearcherslinks.com The mechanisms often involve inducing cell cycle arrest, apoptosis, and inhibiting cell migration. nih.govspandidos-publications.com
For investigating its neuroprotective properties, human neuroblastoma cell lines such as SH-SY5Y have been used as models. researchgate.net These studies explore the compound's ability to protect neuronal cells from various toxic insults.
The anti-inflammatory effects of Compound K are frequently studied using the murine macrophage cell line RAW 264.7. mdpi.comjst.go.jpmdpi.com In these models, inflammation is typically induced by lipopolysaccharide (LPS), and the efficacy of CK in reducing inflammatory mediators is assessed. mdpi.comjst.go.jpmdpi.com
In the realm of dermatology and anti-aging research, human dermal fibroblasts and keratinocytes, as well as mouse embryonic fibroblast NIH3T3 cells, have been utilized. mdpi.comannualreviews.orgspandidos-publications.comnih.govresearchgate.net These studies have shown that CK can protect against UVB-induced skin damage by modulating collagen synthesis and reducing inflammatory responses. nih.gov
Additionally, primary cell cultures, which are considered more physiologically relevant, have been used. For instance, primary mouse chondrocytes have been employed to study the effects of Compound K on osteoarthritis, demonstrating its potential to protect cartilage. nih.govkoreamed.orgspandidos-publications.commdpi.comnih.gov
| Cell Type/Line | Research Area | Investigated Effects |
|---|---|---|
| HCT-116, HT-29 | Oncology (Colorectal Cancer) | Anti-proliferative, Pro-apoptotic, Cell cycle arrest nih.govspandidos-publications.com |
| A549, H460 | Oncology (Lung Cancer) | Anti-proliferative, Apoptosis induction, Synergy with cisplatin (B142131) amegroups.org |
| MCF-7 | Oncology (Breast Cancer) | Anti-proliferative, Apoptosis induction frontiersin.org |
| HepG2 | Oncology (Liver Cancer) | Inhibition of tumor growth and metastasis nih.gov |
| SK-N-MC, SH-SY5Y | Oncology (Neuroblastoma) | Anti-proliferative, Inhibition of cell migration, Apoptosis induction mdpi.comresearcherslinks.comresearchgate.net |
| RAW 264.7 | Inflammation | Inhibition of nitric oxide and pro-inflammatory cytokine production mdpi.comjst.go.jpmdpi.com |
| Human Dermal Fibroblasts, NIH3T3 | Dermatology/Anti-aging | Anti-wrinkle, Protection from UVB damage, Collagen synthesis mdpi.comnih.gov |
| Primary Mouse Chondrocytes | Osteoarthritis | Chondroprotective, Anti-inflammatory nih.govkoreamed.orgspandidos-publications.com |
In silico Approaches in Ginsenoside Compound K Research
In silico methodologies, such as molecular docking and gene expression profiling, have been pivotal in advancing the understanding of Compound K's mechanisms of action at a molecular level. These computational tools allow for the prediction of interactions and the identification of biological pathways affected by the compound.
Molecular docking simulations have been utilized to predict the binding of Compound K to various protein targets. This technique helps in understanding how CK can modulate the function of proteins involved in pathways like inflammation and cancer. preprints.org For example, these studies can reveal the specific binding modes and affinities of Compound K within the active sites of enzymes or receptors, providing a rationale for its observed pharmacological effects.
Gene expression profiling, through techniques like microarrays and RNA sequencing, offers a comprehensive view of the cellular response to Compound K. By analyzing changes in the expression of thousands of genes simultaneously, researchers can identify the genetic and signaling pathways that are significantly altered. preprints.org In cancer cell lines treated with CK, such analyses have revealed modifications in the expression of genes that regulate apoptosis, cell cycle progression, and metastasis. researcherslinks.com This approach has been crucial in confirming the multi-target nature of Compound K.
Network pharmacology, which integrates data from various sources including molecular docking and gene expression, has also been applied. preprints.org This systems-level approach helps to construct complex interaction networks, illustrating the relationships between Compound K, its molecular targets, and associated disease pathways. This provides a more holistic understanding of its therapeutic potential.
Novel Delivery Systems for Enhanced Bioavailability and Efficacy
A primary challenge with Compound K is its low water solubility and poor oral bioavailability, which can limit its therapeutic effectiveness. To address this, various novel delivery systems have been developed.
Nanotechnology-based delivery systems, including nanocarriers and micellar systems, have shown significant promise. dntb.gov.ua By encapsulating Compound K, these systems can improve its solubility and stability. nih.govfrontiersin.org For instance, micellar systems composed of materials like phosphatidylcholine and polyethylene (B3416737) glycol have been shown to enhance the solubility and oral bioavailability of CK, leading to improved antitumor effects in preclinical models. frontiersin.orgresearchgate.net Chitosan-based nanoparticles have also been developed, demonstrating enhanced cellular uptake and anti-inflammatory properties. nih.gov
Cyclodextrins, which are cyclic oligosaccharides, can form inclusion complexes with poorly soluble molecules like Compound K. This complexation significantly enhances its aqueous solubility and dissolution rate. nih.govmdpi.comnih.gov Studies comparing β-cyclodextrin and γ-cyclodextrin have found that γ-cyclodextrin is a more suitable host, leading to a greater enhancement in solubility and stability. mdpi.comresearchgate.netoup.com The formation of a Compound K/γ-cyclodextrin inclusion complex has been shown to improve its oral bioavailability in animal models. researchgate.netoup.com
Liposomes, which are vesicles composed of lipid bilayers, are another effective delivery system for the lipophilic Compound K. dntb.gov.ua By incorporating CK into the lipid membrane, these formulations can improve its solubility and protect it from degradation. nih.govmdpi.com TPGS-modified liposomes have been specifically designed for the delivery of Compound K in non-small cell lung cancer models, showing improved tumor-targeting and reduced drug efflux. nih.gov Furthermore, innovative liposomal designs have been developed where Compound K itself replaces cholesterol as a membrane stabilizer, creating a multifunctional nanocarrier with inherent therapeutic and targeting properties for conditions like rheumatoid arthritis. tandfonline.comresearchgate.net Multifunctional liposomes co-modified with Compound K and hyaluronic acid have also been developed for targeted therapy of colon cancer. mdpi.com
Cyclodextrin Complexation
Synergistic Effects with Other Compounds in Preclinical Studies
The therapeutic potential of Compound K can be amplified when used in combination with other therapeutic agents, a strategy that has been explored in several preclinical studies, particularly in cancer treatment.
A significant area of this research involves combining Compound K with conventional chemotherapy drugs. Studies have demonstrated that CK can act synergistically with cisplatin in lung cancer cells, enhancing the induction of apoptosis in a p53-dependent manner. amegroups.orgamegroups.cn Similarly, in ovarian cancer models, Compound K has been shown to chemosensitize cancer stem cells to cisplatin and paclitaxel, leading to a more significant reduction in tumor growth compared to monotherapy. oncotarget.com It has also been shown to enhance the anti-proliferative and pro-apoptotic effects of gefitinib (B1684475) in non-small cell lung cancer. acs.org
Structure-Activity Relationship (SAR) Studies in Ginsenoside Compound K Analogues
Ginsenoside Compound K (CK), a principal and active intestinal metabolite of protopanaxadiol-type ginsenosides (B1230088), has garnered significant scientific interest for its broad spectrum of pharmacological activities. amegroups.orgnih.gov Its therapeutic potential has prompted extensive research into its structure-activity relationships (SAR) to develop novel analogues with enhanced efficacy and specificity. SAR studies systematically investigate how the chemical structure of a molecule, in this case, Compound K, correlates with its biological activity. By modifying specific functional groups and moieties of the CK scaffold, researchers can elucidate the key structural features required for its therapeutic effects and design more potent derivatives.
Compound K, with the chemical formula C₃₆H₆₂O₈, is structurally characterized by a dammarane-type tetracyclic triterpene core with a sugar moiety attached at the C-20 position. amegroups.orgnih.govmdpi.com The exploration of its analogues has primarily focused on modifications at three key locations: the sugar moiety, the steroidal A-ring, and the C-20 side chain. These studies have been crucial in identifying derivatives with superior activities, including anti-inflammatory, anti-asthmatic, and cholesterol-regulating properties. mdpi.comnih.gov
Influence of Structural Modifications on Biological Activity
Systematic modifications of the Compound K structure have revealed critical insights into the determinants of its biological functions. The nature of the sugar group, alterations to the A-ring, and changes in the C-20 side chain have all been shown to significantly impact the bioactivity of the resulting analogues. nih.gov
One area of investigation has been the development of anti-asthmatic agents. In a study using an ovalbumin-induced asthmatic mouse model, a series of Compound K analogues were synthesized and evaluated for their in vivo anti-IgE activity. The results indicated that the type of sugar, modifications on the A-ring, and the C-20 side chain of CK were all influential factors affecting the anti-asthmatic effects. nih.gov This research led to the discovery of several potent compounds, demonstrating that targeted structural changes can enhance the desired therapeutic outcome.
Another focus of SAR studies has been the activation of Liver X receptor α (LXRα), a key regulator in reverse cholesterol transport, which is a potential therapeutic target for atherosclerosis. mdpi.com Researchers synthesized a series of Compound K derivatives by introducing short-chain fatty acids to the carbohydrate chain. These modifications aimed to improve properties such as water solubility and biological activity. The findings showed that several derivatives exhibited comparable or superior LXRα activation compared to the parent Compound K. mdpi.commdpi.com
Furthermore, the influence of the glycosidic linkage on the inhibitory activity of ginsenosides against angiotensin-I converting enzyme (ACE) has been explored. Studies comparing Compound K with other ginsenosides revealed that the position and number of sugar moieties are critical for ACE inhibition. For instance, Compound K, which has a single glucose linked at the C-20 position, showed different activity compared to ginsenosides with sugar linkages at other positions, such as C-3. sci-hub.se This highlights that the ACE inhibitory activity increases as the number of sugar moieties in the ginsenoside molecule decreases. sci-hub.se
The stereochemistry at the C-20 position also plays a role in biological activity. The spatial orientation of substituents at this chiral center can influence how the molecule interacts with its biological target. sci-hub.se For example, differences in the stereochemistry of the C-20 hydroxyl group between (20S) and (20R) epimers of ginsenosides like Rg3 have been shown to result in different ACE inhibitory effects. sci-hub.se
These detailed research findings underscore the importance of specific structural features for the biological activity of Compound K and its analogues.
Interactive Data Table: SAR of Ginsenoside Compound K Analogues
The following table summarizes the structure-activity relationship findings from various studies on Compound K analogues, detailing the structural modifications and their observed effects on different biological activities.
| Analogue/Derivative | Structural Modification | Biological Activity Assessed | Key Finding | Reference |
| Structure 1 | Introduction of a short-chain fatty acid (acetyl group) to the carbohydrate chain | LXRα Activation / Anti-atherosclerosis | Showed the highest activation of LXRα (2.67-fold vs. control) and significantly increased ABCA1 mRNA expression (319%). Water solubility was also significantly higher than Compound K. | mdpi.commdpi.com |
| Structure 2 | Introduction of a short-chain fatty acid (propionyl group) to the carbohydrate chain | LXRα Activation / Anti-atherosclerosis | Increased ABCA1 mRNA expression by 278%. | mdpi.com |
| Structure 4 | Introduction of a short-chain fatty acid to the carbohydrate chain | LXRα Activation / Anti-atherosclerosis | Increased ABCA1 mRNA expression by 259%. | mdpi.com |
| Compound T1 | Modification of sugar moiety, A-ring, and/or C20 side chain | Anti-asthmatic (IgE level reduction) | Displayed superior or comparable anti-asthmatic effects to Compound K. | nih.gov |
| Compound T2 | Modification of sugar moiety, A-ring, and/or C20 side chain | Anti-asthmatic (IgE level reduction) | Showed the most potent anti-asthmatic effect with an IgE value of 975.82 ± 160.32 ng/mL, compared to 1501.85 ± 184.66 ng/mL for Compound K. | nih.gov |
| Compound T3 | Modification of sugar moiety, A-ring, and/or C20 side chain | Anti-asthmatic (IgE level reduction) | Displayed superior or comparable anti-asthmatic effects to Compound K. | nih.gov |
| Compound T8 | Modification of sugar moiety, A-ring, and/or C20 side chain | Anti-asthmatic (IgE level reduction) | Displayed superior or comparable anti-asthmatic effects to Compound K. | nih.gov |
| Compound T12 | Modification of sugar moiety, A-ring, and/or C20 side chain | Anti-asthmatic (IgE level reduction) | Displayed superior or comparable anti-asthmatic effects to Compound K. | nih.gov |
| Compound K | Parent Compound | ACE Inhibition | Showed competitive inhibition of ACE with an IC50 of 10.21 ± 0.99 µM. Less active than aglycones like PPD. | sci-hub.se |
| Ginsenoside Rh2 | Glucose linkage at C-3 | ACE Inhibition | More potent ACE inhibitor than Compound K, suggesting the C-3 glucose linkage is critical. | sci-hub.se |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
